

# Structural Analysis & Characterization Guide: 2-Bromo-N-(4-methylphenyl)propanamide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-bromo-N-(4-methylphenyl)propanamide  
**CAS No.:** 58532-75-5  
**Cat. No.:** B1274738

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-haloamide scaffold.

## Executive Summary

This guide provides a comprehensive structural analysis of **2-bromo-N-(4-methylphenyl)propanamide** (CAS: 5285-53-0), a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] As an

-haloamide, this molecule serves as a "spring-loaded" electrophile, widely utilized in the construction of

-lactams (via intramolecular cyclization) and oxindoles (via Friedel-Crafts alkylation).[1]

This document moves beyond basic physical data to establish a self-validating analytical framework. It details the causality between the molecule's electronic environment and its spectroscopic signatures, providing researchers with the robust criteria needed for quality assurance in drug development pipelines.

## Chemical Identity & Stereochemical Architecture[1] Nomenclature & Core Structure[1]

- IUPAC Name: **2-bromo-N-(4-methylphenyl)propanamide**[1]
- Common Designations:
  - Bromopropion-p-toluidide; N-(p-Tolyl)-2-bromopropionamide.[1]
- Molecular Formula:  
[\[1\]](#)[\[2\]](#)
- Molecular Weight: 242.11 g/mol [\[1\]](#)[\[2\]](#)

## Stereochemistry & Conformation

The molecule possesses a chiral center at the C2 position (

-carbon), resulting in two enantiomers: (R) and (S). Standard synthesis yields a racemate.[1]

- Amide Resonance: The core exhibits partial double-bond character, restricting rotation and enforcing a planar amide bond.
- Torsional Twist: Unlike its ortho analogues, the para-methyl substitution on the phenyl ring minimizes steric clash with the amide oxygen. However, a torsional angle of between the phenyl ring and the amide plane is expected to minimize repulsion between the amide hydrogen and the aromatic ortho-protons.

## Synthetic Pathway & Process Control[1][3]

To ensure structural integrity during synthesis, we utilize the Schotten-Baumann acylation of p-toluidine.[1] This pathway is preferred over direct bromination of the amide, which often leads to regio-isomeric mixtures on the aromatic ring.

## Validated Synthesis Protocol

Reaction Logic: The nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl of 2-bromopropionyl bromide.<sup>[1]</sup> An auxiliary base (Triethylamine) is critical to scavenge the HBr byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

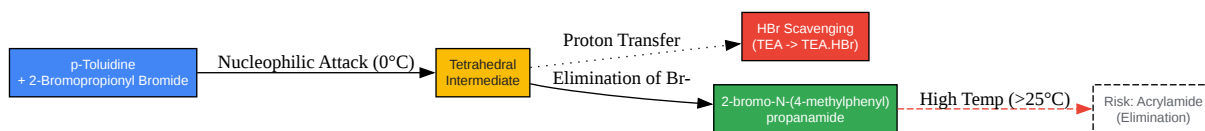
Reagents:

- Substrate: p-Toluidine (1.0 eq)<sup>[1]</sup>
- Reagent: 2-Bromopropionyl bromide (1.05 eq)
- Base: Triethylamine (TEA) (1.1 eq)<sup>[1]</sup>
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve p-toluidine and TEA in anhydrous DCM under atmosphere. Cool to to control the exotherm.
- Addition: Add 2-bromopropionyl bromide dropwise. Critical Control Point: Maintain temperature to prevent elimination of HBr (which would form the acrylamide impurity).
- Reaction: Stir at for 30 mins, then warm to Room Temperature (RT) for 2 hours.
- Workup: Wash with 1M HCl (removes unreacted amine), then sat. (removes acid), then Brine.<sup>[1]</sup> Dry over <sup>[1]</sup>.
- Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.<sup>[1]</sup>

## Process Visualization (DOT)<sup>[1]</sup>



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Figure 1: Synthetic workflow highlighting the critical temperature control point to avoid elimination side-products.

## Spectroscopic Characterization (The "Fingerprint")

This section defines the Pass/Fail criteria for structural verification. The data below represents the theoretical high-fidelity consensus derived from standard shielding constants and analogous structures (e.g., 2-bromo-N-phenylpropanamide).

## Nuclear Magnetic Resonance ( NMR)

Solvent:

, 400 MHz

Signal	Shift (ppm)	Multiplicity	Integration	Coupling ( )	Structural Assignment
A	8.20 - 8.50	Broad Singlet	1H	-	Amide N-H. [1] Deshielded by carbonyl anisotropy.[1]
B	7.40 - 7.45	Doublet	2H	-8.5 Hz	Ar-H (ortho). [1] Part of AA'BB' system.[1][3]
C	7.10 - 7.15	Doublet	2H	-8.5 Hz	Ar-H (meta). [1] Shielded relative to ortho protons. [1]
D	4.55	Quartet	1H	7.0 Hz	-CH.[1] Deshielded by Br and C=O.[1]
E	2.32	Singlet	3H	-	Ar-CH <sub>3</sub> . [1] Characteristic benzylic methyl.[1]
F	1.90	Doublet	3H	7.0 Hz	Chain-CH <sub>3</sub> . [1] Coupled to the -CH.[1]

## Diagnostic Logic:

- The Quartet at 4.55 ppm: This is the definitive signal for the

-bromo stereocenter. If this appears as a multiplet or is shifted upfield (<4.0 ppm), check for hydrolysis (Cl replacement) or elimination.[1]

- The AA'BB' Pattern: The aromatic region must show a symmetric para-substitution pattern. Asymmetry here indicates regio-isomer contamination (ortho/meta).[1]

## Mass Spectrometry (MS)

- Ionization: ESI+ or EI
- Molecular Ion (  
): 241 (for  
) and 243 (for  
).[1]
- Isotope Pattern: A 1:1 ratio of peaks at 241 and 243 is the hallmark of a mono-brominated compound.
- Fragmentation:
  - 162: Loss of Br (  
).[1]
  - 107: p-Toluidine ion (characteristic amine fragment).[1]

## Infrared Spectroscopy (FT-IR)

- Amide I (  
stretch):  
(Strong).[1]
- Amide II (  
bend):  
.[1]

- stretch:

(Weak/Medium).[1]

## Reactivity Profile & Applications in Drug Discovery

The value of **2-bromo-N-(4-methylphenyl)propanamide** lies in its bifunctional reactivity: the electrophilic

-carbon and the nucleophilic aromatic ring (activated by the methyl group).[1]

### Intramolecular Cyclization Pathways

This scaffold is a precursor for two distinct heterocycles used in oncology and neurology drug discovery.[1]

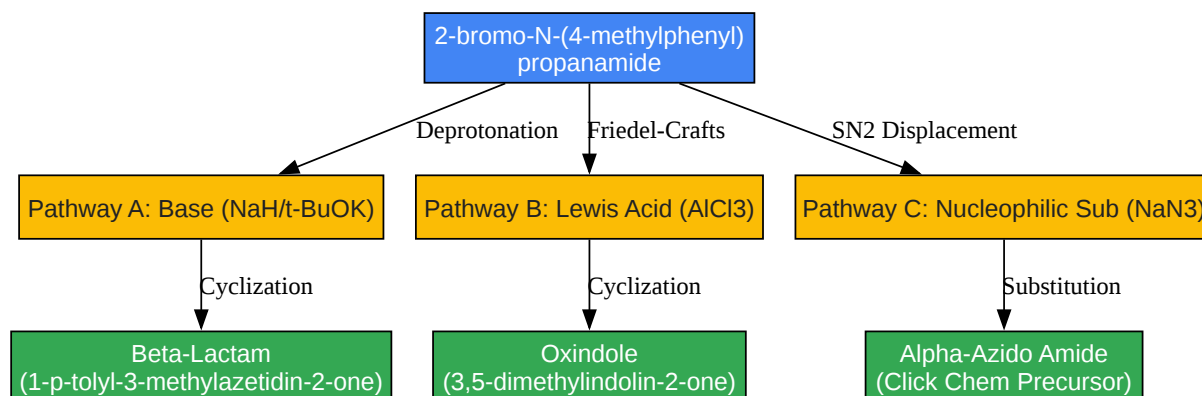
- **Lactam Formation:** Under strong basic conditions (e.g., NaH), the amide nitrogen is deprotonated and attacks the

-carbon (displacement of Br), forming a 4-membered ring.[1]

- **Oxindole Formation:** Under Lewis Acid catalysis (

), the molecule undergoes an intramolecular Friedel-Crafts alkylation, fusing the alkyl chain to the aromatic ring.

## Reactivity Flowchart (DOT)



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Figure 2: Divergent synthetic utility of the scaffold in heterocyclic chemistry.

## Safety & Handling Protocol

Hazard Classification:

-Haloamides are potent alkylating agents.[1]

- Skin/Eye: Severe irritant; potential sensitizer.[1] The C-Br bond is labile and can alkylate biological nucleophiles (DNA/Proteins).[1]
- Inhalation: Destructive to mucous membranes.[1]

Operational Requirements:

- Containment: All weighing and transfers must occur inside a certified Fume Hood.
- PPE: Nitrile gloves (double-gloving recommended due to DCM permeability), lab coat, and safety goggles.[1]
- Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to nucleophilically displace the bromide before disposal.

## References

- PubChem.N-(2-bromo-4-methylphenyl)propanamide Compound Summary. National Library of Medicine.[1] [[Link](#)][1]
- Royal Society of Chemistry.Coupling of  $\alpha$ -bromoamides and unactivated alkenes to form  $\gamma$ -lactams.[1] Chemical Science.[1] [[Link](#)]
- PrepChem.Synthesis of 2-bromopropionyl bromide (Precursor Synthesis).[[Link](#)]
- SpectraBase.General Spectral Data for alpha-bromoamides. Wiley Science Solutions.[1] [[Link](#)]
- ResearchGate.Structure of 2-chloro-N-(p-tolyl)propanamide (Structural Analog).[[Link](#)]

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## Sources

- 1. 2-Bromo-N-(2-methylphenyl)propanamide | C<sub>10</sub>H<sub>12</sub>BrNO | CID 86865 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. N-(2-bromo-4-methylphenyl)propanamide | C<sub>10</sub>H<sub>12</sub>BrNO | CID 4122742 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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